molecular formula C15H12O4S B7474041 1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

Cat. No. B7474041
M. Wt: 288.3 g/mol
InChI Key: MNCNCHAFAWQBGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate, commonly known as CP 55,940, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

CP 55,940 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are involved in a wide range of physiological processes, including pain sensation, inflammation, appetite, and metabolism.
Biochemical and Physiological Effects:
CP 55,940 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have effects on appetite and metabolism, as well as potential anticancer properties.

Advantages and Limitations for Lab Experiments

One advantage of CP 55,940 as a research tool is its potency and selectivity for the CB1 and CB2 receptors, which allows for more precise manipulation of the endocannabinoid system. However, its use in lab experiments is limited by its potential for toxicity and the need for careful handling.

Future Directions

There are many potential future directions for research on CP 55,940 and other synthetic cannabinoids, including further investigation of their potential therapeutic applications in pain, inflammation, and neurological disorders. Additionally, research on the potential anticancer properties of CP 55,940 and other cannabinoids is an area of growing interest. Finally, continued research into the biochemical and physiological effects of these compounds may lead to new insights into the endocannabinoid system and its role in health and disease.

Synthesis Methods

CP 55,940 is typically synthesized through a multistep process starting with the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid to form the ester, which is then converted to CP 55,940 through a series of additional reactions.

Scientific Research Applications

CP 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been investigated for its potential use in cancer treatment, as well as for its effects on appetite and metabolism.

properties

IUPAC Name

1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4S/c16-15(14-6-9-2-1-3-13(9)20-14)19-10-4-5-11-12(7-10)18-8-17-11/h4-7H,1-3,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCNCHAFAWQBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)C(=O)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-benzodioxol-5-yl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate

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